2-(2-Fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyaceticacid
Description
2-(2-Fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid (IUPAC name) is a fluorinated aromatic acetic acid derivative. Its molecular formula is C₉H₉FO₄, with an average molecular weight of 200.165 g/mol and a monoisotopic mass of 200.048486933 g/mol . The compound features a phenyl ring substituted with a fluorine atom at position 2, a hydroxyl group at position 4, and a methoxy group at position 4. The α-hydroxyacetic acid moiety is attached to the aromatic ring, contributing to its acidic and polar properties.
Properties
Molecular Formula |
C9H9FO5 |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9FO5/c1-15-7-2-4(8(12)9(13)14)5(10)3-6(7)11/h2-3,8,11-12H,1H3,(H,13,14) |
InChI Key |
ZXCMBMHPAACMSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(C(=O)O)O)F)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Glyoxylic Acid Condensation with Substituted Phenols
A widely used method for preparing 2-hydroxyphenylacetic acid derivatives involves the condensation of substituted phenols with glyoxylic acid under alkaline conditions.
Procedure Summary:
| Step | Description |
|---|---|
| Reactants | Substituted phenol (e.g., 2-fluoro-4-hydroxy-5-methoxyphenol), glyoxylic acid (50% aqueous) |
| Base | Sodium hydroxide (10% solution) |
| Solvent | Water |
| Temperature | Initial cooling to 0°C, then stirring at room temperature overnight |
| Work-up | Acidification to pH ~3 with concentrated HCl, followed by extraction with ethyl acetate |
| Yield | Typically 80–90% for similar compounds |
$$
\text{Substituted phenol} + \text{Glyoxylic acid} \xrightarrow[\text{NaOH}]{\text{H}_2\text{O}, 0^\circ C \to RT} \text{2-(Substituted phenyl)-2-hydroxyacetic acid}
$$
This method has been demonstrated for related fluorinated and methoxylated phenyl derivatives, yielding the corresponding hydroxyphenylacetic acids efficiently.
Alternative Synthetic Routes from Patents
Patent literature describes related synthetic routes for hydroxyphenylacetic acid derivatives and their amides, which may be adapted for this compound:
- Starting from halogenated phenylacetic acids , followed by substitution reactions to introduce hydroxy and methoxy groups.
- Use of palladium-catalyzed hydrogenation for reduction steps.
- Acid-catalyzed esterification for intermediate formation.
- Chromatographic purification to isolate the final product.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Glyoxylic acid condensation | Substituted phenol, 10% NaOH, 0°C to RT, acid work-up | 80–90 | Most direct method for 2-hydroxyphenylacetic acid derivatives; mild conditions |
| Reduction & Esterification | SnCl2·2H2O reduction, ethanol esterification | 70–85 | Optional for further derivatization; requires additional purification |
| Halogenation & Substitution | Starting from halogenated intermediates, Pd-catalysis | Variable | More complex; useful for introducing fluorine or other substituents post-synthesis |
| Acid-catalyzed esterification | Methanol, sulfuric acid, 20–45°C | 75–90 | Used for ester intermediates, may be adapted for protecting groups |
Research Findings and Notes
- The presence of fluorine and methoxy substituents influences the compound's reactivity and stability, necessitating careful control of reaction temperature and pH during synthesis to prevent degradation or side reactions.
- The hydroxy group on the phenyl ring can participate in hydrogen bonding, affecting solubility and purification strategies.
- Storage under dark, inert atmosphere is recommended due to light sensitivity and potential hydrolysis.
- The compound is primarily used for research purposes, especially in drug design and as intermediates in complex organic synthesis.
Chemical Reactions Analysis
Reactivity: This compound can undergo various chemical reactions, including
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired reaction. For example, oxidation could involve reagents like potassium permanganate or hydrogen peroxide.
Major Products: The major products formed would vary based on the reaction type. For instance, oxidation might yield quinones or other oxidized derivatives.
Scientific Research Applications
Chemistry: Researchers may use this compound as a starting material for the synthesis of more complex molecules.
Biology and Medicine: Its phenolic nature suggests potential antioxidant properties, which could be relevant in biological and medical contexts.
Industry: Limited information is available regarding industrial applications, but it could find use in fine chemicals or pharmaceuticals.
Mechanism of Action
- The exact mechanism of action for this compound remains elusive due to its limited characterization. its phenolic and carboxylic acid functionalities suggest potential interactions with cellular pathways involving oxidative stress, inflammation, or enzymatic processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Group and Substituent Analysis
Fluorine Substitution: The 2-fluoro group in the target compound introduces electron-withdrawing effects, enhancing the acidity of the α-hydroxy group compared to non-fluorinated analogs like 2-hydroxy-2-(4-methoxyphenyl)acetic acid . In contrast, 4-fluoromandelic acid (CAS 395-33-5) lacks the 5-methoxy and 4-hydroxy groups, resulting in reduced polarity and altered solubility .
Methoxy and Hydroxy Groups :
- The 5-methoxy and 4-hydroxy substituents in the target compound increase steric bulk and hydrogen-bonding capacity compared to simpler analogs like 2-fluoro-5-methylphenylacetic acid (C₉H₉FO₂), which has a methyl group instead .
Biological Activity
2-(2-Fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid (C9H9FO4) is an organic compound that exhibits notable biological activities due to its unique molecular structure, which includes a fluoro group, hydroxy groups, and a methoxy group attached to a phenyl ring. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor.
Synthesis and Characterization
The synthesis of 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid typically involves several steps, including:
- Starting Material Selection : The synthesis begins with 2-fluoro-4-hydroxy-5-methoxybenzaldehyde.
- Formation of Intermediate : The starting material undergoes nucleophilic substitution and oxidation.
- Final Product Formation : The intermediate is subjected to reactions like esterification and hydrolysis to yield the final product.
The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming its structure and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups enhances its binding affinity and specificity, allowing it to modulate various biochemical pathways. Notably, it has been shown to inhibit certain enzymes involved in metabolic processes, suggesting potential applications in metabolic disorders .
Antitumor Activity
Research indicates that 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid exhibits significant antitumor properties:
- In vitro Studies : Compound 54 (related structure) demonstrated high binding affinity to MDM2 with an IC50 value of 2.4 nM and inhibited cell growth in SJSA-1 cells with an IC50 of 13 nM. This suggests that similar compounds may exhibit comparable antitumor efficacy .
- In vivo Studies : In xenograft models, compounds with similar structures have shown dose-dependent inhibition of tumor growth, achieving up to 87% regression at higher doses .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes:
- Alpha-Glycosidase : Compounds with structural similarities have shown inhibition constants (Ki) in the low nanomolar range, indicating strong inhibitory potential against carbohydrate-metabolizing enzymes .
- Carbonic Anhydrases : Inhibition studies revealed that related compounds effectively inhibited hCA I and II isoforms with Ki values ranging from 13.90 to 41.46 nM .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid, considering regioselectivity challenges?
- Methodology : Employ computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, followed by experimental validation using orthogonal protection strategies for hydroxyl and fluoro groups. For example, selective methylation of the 5-hydroxy group prior to fluorination can minimize side reactions .
- Key Tools : Density Functional Theory (DFT) for transition state analysis; HPLC or LC-MS for monitoring reaction progress.
Q. How can conflicting spectroscopic data (e.g., NMR shifts for hydroxyl protons) be resolved during structural characterization?
- Methodology : Use deuterium exchange experiments to confirm hydroxyl proton assignments. Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Solvent-dependent studies (DMSO-d6 vs. CDCl3) can clarify hydrogen bonding effects .
- Validation : Cross-reference with crystallographic data (if available) or computational NMR predictions (e.g., ACD/Labs or Gaussian NMR calculations).
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity of derivatives of this compound?
- Methodology : Perform molecular docking studies with target enzymes (e.g., kinases or oxidoreductases) using software like AutoDock Vina or Schrödinger Suite. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) .
- Data Integration : Combine QSAR models with molecular dynamics simulations to assess binding stability and conformational flexibility.
Q. How can contradictory results in reaction yields under varying pH conditions be systematically addressed?
- Methodology : Apply Design of Experiments (DoE) principles, such as factorial design, to isolate critical variables (e.g., pH, temperature, solvent polarity). Use response surface methodology (RSM) to optimize conditions .
- Case Example : A Central Composite Design (CCD) could resolve nonlinear pH effects on esterification or hydrolysis side reactions.
Q. What mechanistic insights explain the compound’s instability in aqueous solutions?
- Methodology : Conduct accelerated stability studies under controlled pH and temperature. Use LC-MS to identify degradation products (e.g., lactone formation via intramolecular esterification). Computational studies can model hydrolysis pathways .
- Mitigation : Stabilize via lyophilization or formulation with cyclodextrins to encapsulate reactive groups.
Methodological and Analytical Questions
Q. Which separation techniques are most effective for purifying this compound from structurally similar byproducts?
- Methodology : Employ preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Alternatively, use chiral stationary phases if enantiomeric purity is critical .
- Validation : Monitor purity via High-Resolution Mass Spectrometry (HRMS) and differential scanning calorimetry (DSC) for crystallinity assessment.
Q. How can the compound’s solubility profile be improved without altering its bioactive conformation?
- Methodology : Use co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., sodium or lysine salts). Solubility parameters (Hansen Solubility Parameters) can guide solvent selection .
- Experimental Design : Phase solubility studies with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.
Data Interpretation and Validation
Q. What statistical approaches are recommended for validating reproducibility in catalytic asymmetric synthesis?
- Methodology : Apply Grubbs’ test to identify outliers in enantiomeric excess (ee%) data. Use intraclass correlation coefficients (ICC) for inter-laboratory reproducibility assessments .
- Advanced Tools : Bayesian statistical models to quantify uncertainty in reaction optimization.
Q. How can conflicting bioactivity data across cell lines be reconciled?
- Methodology : Normalize data using housekeeping genes (e.g., GAPDH) and perform meta-analysis with random-effects models. Validate via orthogonal assays (e.g., Western blot for target protein inhibition) .
- Contextual Factors : Account for cell line-specific expression of metabolizing enzymes (e.g., CYP450 isoforms).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
